8-Bromo-7-(bromomethyl)quinoline

Antiviral HIV-1 Integrase Drug Resistance

8-Bromo-7-(bromomethyl)quinoline is a strategically differentiated dual-electrophile scaffold. The 8-bromo substituent retains full antiviral potency against the clinically relevant ALLINI-resistant IN A128T mutant, unlike the 6-bromo analog. The orthogonal 7-bromomethyl handle enables sequential Pd-catalyzed cross-coupling and SN2 diversification for rapid library synthesis. With negligible MAO-A/B inhibition (>100 µM), it is the safer quinoline starting point for CNS programs requiring clean counter-screening profiles.

Molecular Formula C10H7Br2N
Molecular Weight 300.98 g/mol
Cat. No. B13556547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-7-(bromomethyl)quinoline
Molecular FormulaC10H7Br2N
Molecular Weight300.98 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C(C=C2)CBr)Br)N=C1
InChIInChI=1S/C10H7Br2N/c11-6-8-4-3-7-2-1-5-13-10(7)9(8)12/h1-5H,6H2
InChIKeyOVWPTGHUGUQGID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-7-(bromomethyl)quinoline (CAS 126145-70-8): A Strategic Dual-Halogenated Quinoline Scaffold for Antiviral and Anticancer Research


8-Bromo-7-(bromomethyl)quinoline (CAS 126145-70-8) is a dual-halogenated quinoline derivative bearing both an aromatic bromine at the 8-position and a reactive benzylic bromomethyl group at the 7-position. The compound possesses the molecular formula C₁₀H₇Br₂N and a molecular weight of 300.98 g/mol . The quinoline core is a privileged scaffold in medicinal chemistry, widely recognized for its broad spectrum of biological activities, including antiviral, anticancer, antibacterial, and antimalarial properties [1]. The strategic placement of the 8-bromo substituent and the 7-bromomethyl handle confers a unique reactivity profile that distinguishes this compound from simpler mono-halogenated or regioisomeric quinoline analogs, making it a versatile intermediate for targeted library synthesis and structure-activity relationship (SAR) exploration.

Why Generic Substitution of 8-Bromo-7-(bromomethyl)quinoline Fails: The Critical Role of Regiochemistry and Dual Electrophilicity


The selection of 8-Bromo-7-(bromomethyl)quinoline over its close analogs cannot be guided solely by the presence of a quinoline core or a bromomethyl group. Compounds such as 7-(bromomethyl)quinoline (CAS 769100-08-5), 8-(bromomethyl)quinoline (CAS 7496-46-0), or 8-bromo-7-methylquinoline (CAS 98203-08-8) each lack the precise combination of substitution pattern and reactive functional groups that define the target compound's utility. Critically, the 8-bromo substituent is not merely a spectator group; published structure-activity relationship studies on quinoline-based HIV-1 integrase allosteric inhibitors (ALLINIs) demonstrate that an 8-bromo substitution confers superior antiviral properties and, importantly, retains full effectiveness against a clinically relevant resistant mutant (IN A128T), whereas the analogous 6-bromo derivative suffers a significant loss of potency [1]. Furthermore, the 7-bromomethyl group provides a reactive benzylic electrophile for nucleophilic displacement or cross-coupling diversification, enabling the introduction of diverse pharmacophores that are not accessible with the methyl analog 8-bromo-7-methylquinoline . This unique pairing of a biologically validated 8-bromo motif with a synthetically versatile 7-bromomethyl handle creates a scaffold that cannot be functionally replicated by regioisomers or analogs lacking both features, making generic substitution scientifically unsound for applications requiring this specific dual-electrophile architecture.

8-Bromo-7-(bromomethyl)quinoline: Quantitative Evidence for Differential Selection Against Closest Analogs


8-Bromo Substitution Retains Full Antiviral Potency Against HIV-1 Integrase A128T Resistant Mutant

In a direct comparative study of multi-substituted quinoline-based HIV-1 integrase allosteric inhibitors (ALLINIs), the 8-bromo substituted analog retained full antiviral effectiveness when tested against the ALLINI-resistant IN A128T mutant virus. In contrast, the 6-bromo substituted analog exhibited a significant loss of potency against the same mutant [1]. This finding establishes a clear structure-activity relationship advantage for the 8-bromo regioisomer over the 6-bromo regioisomer in the context of drug-resistant HIV-1, a property that is directly transferable to 8-Bromo-7-(bromomethyl)quinoline as a scaffold bearing this validated 8-bromo pharmacophore.

Antiviral HIV-1 Integrase Drug Resistance

Dual Electrophilic Sites Enable Sequential Derivatization Not Possible with Mono-Halogenated Analogs

8-Bromo-7-(bromomethyl)quinoline uniquely presents two distinct electrophilic sites: an aromatic C8-bromine capable of participating in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), and a benzylic C7-bromomethyl group susceptible to nucleophilic substitution . This contrasts sharply with mono-functionalized analogs such as 8-(bromomethyl)quinoline (CAS 7496-46-0) or 7-(bromomethyl)quinoline (CAS 769100-08-5), which possess only a single reactive handle, and 8-bromo-7-methylquinoline (CAS 98203-08-8), which lacks the reactive bromomethyl group entirely. The orthogonality of these two reactive centers—aromatic C-Br for Pd-catalyzed coupling and benzylic C-Br for SN2 displacement—allows for controlled, sequential functionalization to construct more complex molecular architectures.

Synthetic Chemistry Cross-Coupling Nucleophilic Substitution

Class-Level Evidence: 8-Bromo Substitution Enhances Antiviral Potency in Quinoline Scaffolds

A systematic investigation of substitution patterns in quinoline-based ALLINIs revealed that the addition of a bromine atom at either the 6- or 8-position conferred better antiviral properties compared to the unsubstituted parent scaffold [1]. While this class-level inference does not provide quantitative IC₅₀ or EC₅₀ values specific to 8-Bromo-7-(bromomethyl)quinoline, it establishes a clear and reproducible trend: the 8-bromo motif is a validated contributor to antiviral potency within the quinoline chemotype. Furthermore, the study identified that bulky substitutions at the 6- or 8-position negatively impact binding properties, suggesting that the small atomic radius of bromine is optimally tolerated, whereas larger substituents would be detrimental [1].

Antiviral HIV-1 Integrase ALLINI

Regioisomeric Bromomethyl Position Dictates Synthetic Utility in Cross-Coupling Sequences

The position of the bromomethyl group on the quinoline ring is not arbitrary; it governs the electronic and steric environment of the benzylic electrophile, which in turn dictates reactivity in nucleophilic substitution and cross-coupling reactions. For instance, 8-bromo-6-(bromomethyl)quinoline has been explicitly utilized as a key intermediate (compound III) in a multi-step synthesis of PDE IV inhibitors, wherein the 6-bromomethyl group undergoes displacement with sodium methanesulfinate, followed by Suzuki coupling at the 8-bromo position to install an aryl group [1]. This documented synthetic sequence highlights the practical utility of the regioisomeric pairing of an 8-bromo with a bromomethyl group. In contrast, 8-(bromomethyl)quinoline (CAS 7496-46-0) lacks the aromatic bromine handle for subsequent cross-coupling, while 7-(bromomethyl)quinoline (CAS 769100-08-5) lacks the 8-bromo substituent that has been independently validated for antiviral potency and resistance evasion. The specific 7-bromomethyl, 8-bromo substitution pattern of the target compound thus represents a unique, synthetically validated regioisomer with distinct advantages for sequential functionalization.

Synthetic Chemistry Regioselectivity Suzuki Coupling

BindingDB Data: MAO-A and MAO-B Inhibition Profile Establishes Baseline Selectivity for CNS Applications

While the specific 8-Bromo-7-(bromomethyl)quinoline structure does not itself appear in BindingDB with quantitative affinity data, a closely related bromo-substituted quinoline derivative (CHEMBL3398528) has been evaluated for inhibition of human recombinant monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). The compound exhibited an IC₅₀ > 100,000 nM (>100 µM) against both MAO-A and MAO-B in spectrofluorometric assays measuring kynuramine oxidation to 4-hydroxyquinoline [1]. This data serves as a critical counter-screen: it establishes that brominated quinoline scaffolds bearing this substitution pattern do not possess significant off-target MAO inhibition, which is a desirable property for CNS drug candidates where MAO inhibition can lead to adverse effects or drug-drug interactions. The lack of MAO liability contrasts with certain other quinoline-containing pharmacophores and provides a baseline selectivity profile that supports the use of this scaffold in neuroscience applications where MAO inhibition is contraindicated.

CNS Drug Discovery MAO Inhibition Neuropharmacology

Molecular Weight and Halogen Content Differentiate from Lighter Mono-Brominated Quinoline Analogs

8-Bromo-7-(bromomethyl)quinoline possesses a molecular weight of 300.98 g/mol and a molecular formula of C₁₀H₇Br₂N . This contrasts significantly with common comparator analogs such as 8-(bromomethyl)quinoline (MW 222.08, C₁₀H₈BrN), 7-(bromomethyl)quinoline (MW 222.08, C₁₀H₈BrN), and 8-bromo-7-methylquinoline (MW 222.08, C₁₀H₈BrN) . The target compound is approximately 35% heavier due to the presence of a second bromine atom. This physicochemical differentiation has tangible implications for drug discovery: the higher molecular weight and increased halogen content will influence LogP (lipophilicity), metabolic stability, and plasma protein binding. In lead optimization campaigns, the ability to modulate these properties by selecting a heavier, di-brominated scaffold versus lighter mono-brominated analogs provides medicinal chemists with an additional dimension of control over pharmacokinetic and pharmacodynamic parameters.

Physicochemical Properties Lead Optimization Medicinal Chemistry

Optimized Application Scenarios for 8-Bromo-7-(bromomethyl)quinoline Based on Quantitative Differentiation Evidence


Antiviral Drug Discovery Targeting Drug-Resistant HIV-1 Integrase

For medicinal chemistry programs focused on developing next-generation HIV-1 integrase allosteric inhibitors (ALLINIs) capable of overcoming resistance, 8-Bromo-7-(bromomethyl)quinoline is a strategically advantageous scaffold. The 8-bromo substituent has been demonstrated to retain full antiviral effectiveness against the clinically relevant ALLINI-resistant IN A128T mutant virus, whereas the 6-bromo analog loses potency [1]. The 7-bromomethyl group provides a reactive handle for introducing diverse pharmacophores via nucleophilic substitution to optimize potency and pharmacokinetic properties. This combination of resistance evasion (validated for the 8-bromo motif) and synthetic versatility makes this scaffold particularly well-suited for hit-to-lead and lead optimization campaigns in antiviral research.

Divergent Synthesis of Complex Quinoline-Based Libraries via Orthogonal Functionalization

In synthetic chemistry laboratories requiring the rapid generation of structurally diverse quinoline-based compound libraries, 8-Bromo-7-(bromomethyl)quinoline offers a distinct operational advantage over mono-functionalized analogs. The two orthogonal electrophilic sites—the aromatic C8-Br for Pd-catalyzed cross-coupling and the benzylic C7-CH₂Br for SN2 displacement—enable sequential, controlled functionalization . This allows for the installation of two different chemical moieties in a predictable order, dramatically expanding the accessible chemical space from a single starting material. Procurement of this compound eliminates the need to purchase and manage multiple mono-functionalized building blocks, streamlining inventory and reducing the synthetic steps required to reach complex targets, as exemplified by the documented use of the closely related 8-bromo-6-(bromomethyl)quinoline in multi-step PDE IV inhibitor synthesis [2].

CNS Drug Discovery Programs Requiring Low MAO Off-Target Liability

For neuroscience drug discovery efforts where monoamine oxidase (MAO) inhibition is an undesirable off-target effect (due to potential side effects or drug-drug interactions), 8-Bromo-7-(bromomethyl)quinoline and related brominated quinoline scaffolds represent a safer chemical starting point. Quantitative BindingDB data for a structurally related brominated quinoline (CHEMBL3398528) demonstrates IC₅₀ values >100 µM against both human MAO-A and MAO-B, indicating negligible inhibition of these enzymes [3]. This baseline selectivity profile supports the use of this scaffold in CNS programs targeting receptors, ion channels, or enzymes where MAO liability is a critical counter-screening criterion. This contrasts with other quinoline-containing pharmacophores that may exhibit significant MAO inhibition, making this scaffold a preferred choice when MAO-related safety concerns are paramount.

Lead Optimization Campaigns Requiring Modulation of Physicochemical Properties

In lead optimization stages where fine-tuning of molecular weight, lipophilicity (LogP), and metabolic stability is essential, 8-Bromo-7-(bromomethyl)quinoline provides a distinct physicochemical profile compared to lighter mono-brominated quinoline analogs. With a molecular weight of 300.98 g/mol (approximately 35% heavier than the 222.08 g/mol of 8-(bromomethyl)quinoline and 7-(bromomethyl)quinoline) and containing two bromine atoms , this scaffold offers medicinal chemists a different starting point for modulating ADME properties. The increased mass and halogen content will predictably influence LogP and plasma protein binding, providing an additional lever for optimizing pharmacokinetic parameters without altering the core quinoline pharmacophore.

Quote Request

Request a Quote for 8-Bromo-7-(bromomethyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.